6-(Trifluoromethyl)quinazolin-4(1H)-one
CAS No.: 16544-67-5
Cat. No.: VC21049931
Molecular Formula: C9H5F3N2O
Molecular Weight: 214.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16544-67-5 |
---|---|
Molecular Formula | C9H5F3N2O |
Molecular Weight | 214.14 g/mol |
IUPAC Name | 6-(trifluoromethyl)-3H-quinazolin-4-one |
Standard InChI | InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15) |
Standard InChI Key | PTVVXBQQOLLVJP-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=O)N=CN2 |
SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=O)NC=N2 |
Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=O)N=CN2 |
Introduction
Chemical Structure and Properties
The compound 6-(Trifluoromethyl)quinazolin-4(1H)-one features a bicyclic structure with a benzene ring fused to a pyrimidine ring, containing a carbonyl group at position 4 and a trifluoromethyl group at position 6. This arrangement creates a molecule with distinct chemical and physical properties that influence its applications in research and development.
Physical Properties
6-(Trifluoromethyl)quinazolin-4(1H)-one exhibits characteristic physical properties that are essential for understanding its behavior in various environmental and experimental conditions. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₉H₅F₃N₂O |
Molecular Weight | 214.144 g/mol |
Density | 1.5±0.1 g/cm³ |
Melting Point | 209-211°C |
Boiling Point | 358.0±42.0°C at 760 mmHg |
Flash Point | 170.3±27.9°C |
Exact Mass | 214.035400 |
LogP | 1.34 |
Polar Surface Area (PSA) | 46.01000 |
Vapor Pressure | 0.0±0.8 mmHg at 25°C |
Index of Refraction | 1.565 |
The relatively high melting and boiling points of this compound are indicative of strong intermolecular forces, likely due to hydrogen bonding capabilities through the NH group and the presence of the carbonyl oxygen . The moderate LogP value of 1.34 suggests a balance between hydrophilic and lipophilic properties, which could be advantageous for biological applications requiring membrane permeability .
Chemical Properties
The chemical reactivity of 6-(Trifluoromethyl)quinazolin-4(1H)-one is significantly influenced by the presence of both the trifluoromethyl group and the quinazolinone scaffold. The trifluoromethyl group, being strongly electron-withdrawing, affects the electron distribution within the molecule, potentially enhancing certain types of reactions while inhibiting others.
The compound contains an NH group that can participate in hydrogen bonding and can be a site for potential substitution reactions. The carbonyl group at position 4 provides another reactive site, capable of undergoing nucleophilic additions and other transformations typical of ketones. The presence of nitrogen atoms in the pyrimidine ring also contributes to the compound's ability to act as a Lewis base in certain reactions.
Structural Characteristics
Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)quinazolin-4(1H)-one features a planar or near-planar arrangement due to the aromatic nature of the fused ring system. The trifluoromethyl group at position 6 extends out of this plane, creating a distinct three-dimensional profile that can influence its interactions with biological targets.
The presence of the trifluoromethyl group creates a region of high electronegativity, which can influence the electronic distribution across the entire molecule. This feature is particularly important when considering the compound's potential binding interactions with proteins or other biological macromolecules.
Biological Activities and Applications
Structure-Activity Relationship Considerations
The relationship between the structure of 6-(Trifluoromethyl)quinazolin-4(1H)-one and its potential biological activities would be influenced by several factors:
These structural features would determine how the compound interacts with biological targets and influence its pharmacodynamic and pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogs
To better understand the properties and potential applications of 6-(Trifluoromethyl)quinazolin-4(1H)-one, it is valuable to compare it with structurally related compounds:
Compound | Key Structural Differences | Potential Impact on Properties |
---|---|---|
6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one | Contains a methoxy group at position 6 and a trifluoromethyl group at position 2 | Different electronic distribution, potentially altered hydrogen bonding capabilities |
6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one | Quinoline scaffold instead of quinazoline; different positions for trifluoromethyl and carbonyl groups | Different ring nitrogen arrangement, altered reactivity profile |
Unsubstituted quinazolin-4(1H)-one | Lacks the trifluoromethyl group | Less lipophilic, different electronic properties |
These structural differences can lead to significant variations in physical properties, chemical reactivity, and biological activities, highlighting the importance of the trifluoromethyl group at position 6 in determining the specific characteristics of 6-(Trifluoromethyl)quinazolin-4(1H)-one.
Functional Group Effects
The trifluoromethyl group in 6-(Trifluoromethyl)quinazolin-4(1H)-one contributes several important effects to the molecule's properties:
-
Increased lipophilicity compared to non-fluorinated analogs
-
Enhanced metabolic stability due to the strength of the C-F bonds
-
Altered electronic distribution, affecting reactivity and binding characteristics
-
Increased acidity of nearby protons, particularly the NH proton
These effects distinguish 6-(Trifluoromethyl)quinazolin-4(1H)-one from other quinazolinone derivatives and contribute to its unique chemical profile.
Classification | Code/Information |
---|---|
HS Code | 2933990090 |
Category | Heterocyclic compounds with nitrogen hetero-atom(s) only |
Value Added Tax | 17.0% |
Tax Rebate Rate | 13.0% |
MFN Tariff | 6.5% |
General Tariff | 20.0% |
Hazard Code | Xi (Irritant) |
This classification information is important for researchers, manufacturers, and distributors handling this compound for commercial or research purposes .
Current Research Directions
Chemical Modification Strategies
Research involving 6-(Trifluoromethyl)quinazolin-4(1H)-one may also include strategies for its chemical modification to enhance desired properties or activities:
-
Substitution at the NH position to create N-substituted derivatives
-
Introduction of additional functional groups at various positions of the ring system
-
Formation of metal complexes utilizing the coordination capabilities of the nitrogen atoms
-
Development of prodrug approaches to improve pharmacokinetic properties
These modification strategies could lead to a diverse array of derivatives with potentially enhanced or tailored biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume